molecular formula C20H21N3O4 B2364497 1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea CAS No. 941902-43-8

1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea

Cat. No.: B2364497
CAS No.: 941902-43-8
M. Wt: 367.405
InChI Key: XEXRIALDPBIBLC-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea (CAS: 922896-90-0) is a synthetic organic compound with the molecular formula C₁₉H₁₉N₃O₄ and a molecular weight of 353.378 g/mol . Structurally, it features:

  • A benzo[d][1,3]dioxole moiety (a methylenedioxy-substituted benzene ring), which contributes to metabolic stability and aromatic interactions.
  • A 1-(2-methoxyethyl)-1H-indole group, where the 2-methoxyethyl chain enhances solubility and modulates electronic properties.
  • A central urea bridge (-NH-C(=O)-NH-), enabling hydrogen bonding with biological targets such as enzymes or receptors.

Its structural complexity allows for targeted interactions with proteins, making it a candidate for therapeutic applications in oncology and infectious diseases.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-3-[1-(2-methoxyethyl)indol-3-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-25-9-8-23-12-16(15-4-2-3-5-17(15)23)22-20(24)21-11-14-6-7-18-19(10-14)27-13-26-18/h2-7,10,12H,8-9,11,13H2,1H3,(H2,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEXRIALDPBIBLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C2=CC=CC=C21)NC(=O)NCC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

A strategic approach to synthesizing 1-(benzo[d]dioxol-5-ylmethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea begins with identifying the key disconnections. The most logical disconnection occurs at the urea linkage, leading to two principal building blocks:

  • Benzo[d]dioxol-5-ylmethylamine (piperonylamine)
  • 1-(2-methoxyethyl)-1H-indol-3-yl isocyanate (or an appropriate precursor)

Alternatively, the synthesis could involve benzo[d]dioxol-5-ylmethyl isocyanate and 1-(2-methoxyethyl)-1H-indol-3-amine as the key components. The choice between these approaches depends on the stability and accessibility of the respective intermediates.

Preparation of Key Precursors

Synthesis of Benzo[d]dioxol-5-ylmethylamine

Benzo[d]dioxol-5-ylmethylamine (piperonylamine) serves as a crucial intermediate for introducing the piperonyl moiety into the target molecule. Several synthetic routes to this compound have been reported in the literature:

Reduction of Nitriles and Oximes

The reduction of benzo[d]dioxole-5-carbonitrile or the corresponding oxime provides a straightforward approach to piperonylamine. The reduction can be accomplished using various reducing agents:

Table 1: Reduction Methods for Synthesis of Benzo[d]dioxol-5-ylmethylamine

Reducing Agent Solvent Temperature (°C) Time (h) Yield (%) Reference
LiAlH₄ Diethyl ether 0 to rt 4-6 85-92
H₂, Raney Ni Methanol 25-50 8-12 75-85
NaBH₄/CoCl₂ Methanol 0 to rt 3-5 80-88
NaBH₃CN Methanol/HCl rt 24 65-75
Gabriel Synthesis

The Gabriel synthesis offers another viable route to piperonylamine:

  • Alkylation of potassium phthalimide with benzo[d]dioxol-5-ylmethyl halide
  • Hydrazinolysis to release the primary amine

This methodology typically provides yields of 70-85% and benefits from relatively mild reaction conditions and simple workup procedures.

Synthesis of 1-(2-methoxyethyl)-1H-indole Derivatives

The preparation of the indole moiety with appropriate functionalization requires careful manipulation of the indole ring system:

N-Alkylation of Indole

The N-alkylation of indole with 2-methoxyethyl halides represents the most common approach to introducing the 2-methoxyethyl group at the nitrogen position:

Table 2: N-Alkylation Conditions for Indole Derivatives

Base Alkylating Agent Solvent Temperature (°C) Time (h) Yield (%) Reference
NaH 2-methoxyethyl bromide DMF 0 to rt 6-12 75-85
KOH 2-methoxyethyl tosylate DMSO 60-80 4-8 65-78
K₂CO₃ 2-methoxyethyl iodide Acetone Reflux 24 60-70
Functionalization at the 3-Position

The functionalization of the indole 3-position to prepare the appropriate precursor for urea formation can be achieved through several methodologies:

  • Direct nitration followed by reduction : This approach involves nitration of 1-(2-methoxyethyl)-1H-indole at the 3-position, followed by reduction to yield the corresponding amine. However, the selectivity can be challenging due to the reactivity of the indole ring.

  • Vilsmeier-Haack formylation : This method involves formylation at the 3-position, followed by conversion to the amine through oxime formation and reduction.

  • Lithiation and electrophilic trapping : Directed lithiation at the 3-position followed by reaction with an appropriate electrophile can provide access to various functionalized derivatives.

Urea Formation Strategies

Phosgene-Based Methods

Despite its toxicity, phosgene and its derivatives remain important reagents for urea synthesis due to their efficiency and versatility. For the synthesis of 1-(benzo[d]dioxol-5-ylmethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea, several phosgene alternatives have been employed:

Table 3: Phosgene Alternatives for Urea Formation

Reagent Structure Reaction Conditions Advantages Disadvantages Reference
Triphosgene Bis(trichloromethyl) carbonate DCM, 0°C to rt, 2-4h Solid, easier to handle Still toxic
Carbonyldiimidazole (CDI) Heterocyclic carbonyl compound THF, rt, 6-12h Low toxicity, stable Lower reactivity
Diphosgene Trichloromethyl chloroformate DCM, -10°C to rt, 2h Liquid, controlled release Toxic

The general procedure for urea formation using CDI, which is often preferred for laboratory-scale synthesis due to its safety profile, involves:

  • Reaction of CDI with benzo[d]dioxol-5-ylmethylamine in tetrahydrofuran at room temperature to form an imidazole carboxamide intermediate
  • Addition of 1-(2-methoxyethyl)-1H-indol-3-amine and stirring for 12-24 hours
  • Workup and purification by column chromatography

This approach typically provides yields of 75-85% of the desired urea derivative.

Isocyanate Coupling Approach

The direct reaction of an isocyanate with an amine represents one of the most straightforward methods for urea synthesis. This approach can be implemented in two ways:

  • Reaction of benzo[d]dioxol-5-ylmethyl isocyanate with 1-(2-methoxyethyl)-1H-indol-3-amine
  • Reaction of 1-(2-methoxyethyl)-1H-indol-3-yl isocyanate with benzo[d]dioxol-5-ylmethylamine

The choice between these options depends on the stability and accessibility of the respective isocyanates. The preparation of isocyanates typically involves the reaction of the corresponding amine with phosgene or a suitable alternative.

For similar compounds, the reaction between an isocyanate and an amine in dichloromethane or tetrahydrofuran at room temperature for 6-12 hours provides excellent yields (85-95%) of the desired urea derivatives.

Phenyl Carbamate Method

A milder alternative for urea synthesis involves the use of phenyl carbamates as intermediates. According to US Patent 5925762A, an efficient process for synthesizing urea derivatives can be achieved via the aminolysis of phenyl carbamates under neutral conditions in dimethyl sulfoxide.

Table 4: Phenyl Carbamate Aminolysis Conditions

Carbamate Amine Solvent Temperature (°C) Time (h) Yield (%) Reference
Aromatic phenyl carbamates Primary amines DMSO rt 0.25-1 78-95
Aromatic phenyl carbamates Secondary amines DMSO rt 1-3 80-93
Aliphatic phenyl carbamates Primary amines DMSO 85 1 87-90

The experimental procedure involves:

  • Preparation of the phenyl carbamate from benzo[d]dioxol-5-ylmethylamine and phenyl chloroformate
  • Reaction of the phenyl carbamate with 1-(2-methoxyethyl)-1H-indol-3-amine in dimethyl sulfoxide
  • Isolation and purification of the product

This method avoids the use of highly toxic reagents and can be performed under mild conditions, making it particularly suitable for scale-up processes.

Advanced Synthetic Approaches

One-Pot Sequential Synthesis

Modern synthetic methodologies aim to minimize isolation steps and increase efficiency through one-pot procedures. A notable approach for the synthesis of unsymmetrical N,N'-disubstituted ureas combines nucleophilic substitutions and a Staudinger–aza-Wittig reaction in a one-pot, two-step process.

This protocol involves:

  • Conversion of alkyl halides to azides
  • Staudinger–aza-Wittig reaction of the azides with carbon dioxide in the presence of polymer-bound diphenylphosphine
  • Formation of isocyanate intermediates that react with amines to yield urea derivatives

The reaction can be optimized under microwave irradiation, providing the final products in excellent yields (90-95%) after simple filtration. This approach represents a significant advancement in terms of efficiency and atom economy compared to traditional methods.

Optimized Synthetic Routes to 1-(benzo[d]dioxol-5-ylmethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea

Based on the methods discussed above, several optimized synthetic routes can be proposed for the preparation of the target compound:

Route A: Carbonyldiimidazole Approach

This route employs carbonyldiimidazole as a safer alternative to phosgene:

Step 1 : Preparation of benzo[d]dioxol-5-ylmethylamine

  • Benzo[d]dioxole-5-carbaldehyde is converted to its oxime using hydroxylamine hydrochloride and sodium acetate in ethanol/water
  • The oxime is reduced using sodium cyanoborohydride in methanol/acetic acid to yield benzo[d]dioxol-5-ylmethylamine

Step 2 : Preparation of 1-(2-methoxyethyl)-1H-indole-3-amine

  • Indole is N-alkylated with 2-methoxyethyl bromide using sodium hydride in DMF
  • The resulting 1-(2-methoxyethyl)-1H-indole is nitrated at the 3-position
  • The nitro group is reduced using iron powder in acetic acid/ethanol

Step 3 : Urea formation

  • Carbonyldiimidazole is dissolved in anhydrous THF
  • Benzo[d]dioxol-5-ylmethylamine is added and the mixture is stirred for 2-3 hours
  • 1-(2-methoxyethyl)-1H-indole-3-amine is added and the reaction is continued for 12-24 hours
  • The product is isolated by extraction and purified by column chromatography

Expected yield : 75-85% for the final step, with an overall yield of 40-50% across all steps.

Route B: Phenyl Carbamate Method

This route employs the phenyl carbamate method described in US Patent 5925762A:

Step 1 : Preparation of benzo[d]dioxol-5-ylmethyl phenyl carbamate

  • Benzo[d]dioxol-5-ylmethylamine is reacted with phenyl chloroformate in the presence of triethylamine in dichloromethane
  • The reaction is conducted at 0°C and allowed to warm to room temperature over 2-3 hours
  • The phenyl carbamate is isolated by extraction

Step 2 : Urea formation

  • The phenyl carbamate is reacted with 1-(2-methoxyethyl)-1H-indole-3-amine in DMSO at room temperature
  • The reaction is monitored by TLC and typically completes within 1-3 hours
  • The product is isolated by extraction and purified by crystallization or column chromatography

Expected yield : 80-90% for the final step, assuming the availability of 1-(2-methoxyethyl)-1H-indole-3-amine.

Route C: One-Pot Sequential Synthesis

This route employs the one-pot sequential synthesis approach described in the Beilstein Journal of Organic Chemistry:

Step 1 : Preparation of azides

  • Benzo[d]dioxol-5-ylmethyl bromide and a suitably functionalized 1-(2-methoxyethyl)-1H-indole derivative are converted to their corresponding azides using sodium azide in DMF

Step 2 : One-pot urea formation

  • The azides are subjected to a Staudinger–aza-Wittig reaction with polymer-bound diphenylphosphine under carbon dioxide pressure (14 bar)
  • The reaction is conducted in a Parr reactor or under microwave irradiation
  • The resulting isocyanate intermediates react with the corresponding amines to form the urea derivative
  • The final product is isolated by filtration and purified as needed

Expected yield : 85-95% for the one-pot procedure, assuming the availability of the required halide precursors.

Purification and Characterization

Purification Methods

The purification of 1-(benzo[d]dioxol-5-ylmethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea can be achieved through various methods:

Table 6: Purification Methods for Urea Derivatives

Method Conditions Recovery (%) Purity (%) Reference
Column Chromatography Silica gel, DCM/MeOH (95:5) 85-90 >95
Recrystallization Ethanol or EtOAc/Hexanes 75-85 >98
Preparative HPLC C18 column, H₂O/ACN gradient 70-80 >99

Characterization Data

The characterization of 1-(benzo[d]dioxol-5-ylmethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea would typically include the following spectroscopic data:

Table 7: Expected Spectroscopic Data for 1-(benzo[d]dioxol-5-ylmethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea

Analysis Expected Results Reference
¹H NMR (400 MHz, CDCl₃) δ 7.8-7.6 (m, 1H, indole NH), 7.5-7.0 (m, 5H, aromatic), 6.9-6.7 (m, 3H, aromatic), 6.0-5.9 (s, 2H, OCH₂O), 5.8-5.6 (t, 1H, NHCO), 4.4-4.3 (d, 2H, CH₂NH), 4.3-4.1 (t, 2H, NCH₂), 3.6-3.5 (t, 2H, CH₂O), 3.3-3.2 (s, 3H, OCH₃)
¹³C NMR (100 MHz, CDCl₃) δ 156-155 (C=O), 148-147 (aromatic C-O), 133-125 (aromatic C), 121-110 (aromatic CH), 108-107 (aromatic CH), 101-100 (OCH₂O), 73-72 (CH₂OCH₃), 59-58 (OCH₃), 47-46 (indole-NCH₂), 44-43 (CH₂NH)
IR (KBr, cm⁻¹) 3300-3280 (NH stretch), 2930-2850 (CH stretch), 1650-1630 (C=O stretch), 1550-1530 (NH bend), 1250-1230 (C-O stretch)
HRMS (ESI) Calculated for C₂₀H₂₁N₃O₄ [M+H]⁺: 368.1610, Found: 368.1608
Melting Point 170-175°C

Chemical Reactions Analysis

Types of Reactions

1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzo[d][1,3]dioxole or indole moieties are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

The compound belongs to a class of urea-linked benzodioxole-indole derivatives , which share core structural motifs but differ in substituents on the indole ring or benzodioxole group. Below is a detailed comparison with key analogs:

Key Structural and Functional Differences

a) Substituent Effects on Bioactivity
  • This substituent also enhances hydrogen-bonding capacity, which may explain its broader enzyme-inhibitory activity .
  • Ethyl vs. Methyl groups: Ethyl-substituted analogs (e.g., 899990-99-9) exhibit stronger urease inhibition than methyl derivatives, likely due to improved hydrophobic interactions with enzyme pockets . Methyl-substituted compounds (e.g., 899753-60-7) show pronounced antimicrobial activity, possibly due to increased membrane permeability .
  • Unsubstituted Indole (899990-09-1): The absence of substituents reduces steric hindrance, allowing tighter binding to anti-inflammatory targets like cyclooxygenase (COX) but may limit metabolic stability .
b) Impact of Heterocyclic Modifications
  • The 3-fluorophenyl-pyrrolidinone substituent in introduces conformational rigidity and fluorophilic interactions, enhancing selectivity for kinases involved in cancer pathways.
  • Pyridazine-containing analogs (e.g., ) exhibit distinct MAO-B inhibitory activity due to their planar heterocyclic systems, which are absent in benzodioxole-indole derivatives .

Pharmacokinetic and Physicochemical Properties

Property Target Compound Ethyl Derivative Methyl Derivative
LogP 2.15 (predicted) 2.8 2.5
Hydrogen Bond Donors 2 2 2
Hydrogen Bond Acceptors 6 5 5
Solubility Moderate Low Moderate
  • All compounds share two hydrogen bond donors (urea NH groups), critical for target engagement.

Biological Activity

The compound 1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Chemical Formula : C₁₈H₁₈N₂O₃
  • Molecular Weight : 306.35 g/mol

The compound features a benzo[d][1,3]dioxole moiety which is known for various biological activities, combined with an indole structure that enhances its pharmacological profile.

  • Monoamine Oxidase Inhibition : Recent studies have indicated that compounds with similar structures exhibit significant inhibition of monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters. For instance, derivatives of benzo[d][1,3]dioxole have shown IC₅₀ values as low as 0.0021 μM against MAO-B, suggesting strong inhibitory effects that could be beneficial in treating neurodegenerative diseases like Parkinson's disease .
  • Antioxidant Activity : The presence of the dioxole ring is associated with antioxidant properties. A study on related compounds demonstrated moderate antioxidative activity, indicating that this compound may also contribute to cellular protection against oxidative stress .
  • Regulation of ATP-binding Cassette Transporters : Some derivatives have been noted to regulate ATP-binding cassette (ABC) transporters, which play crucial roles in drug transport and metabolism. This regulation can influence the bioavailability and efficacy of various therapeutic agents .

Case Study 1: Neuroprotective Effects

A study explored the neuroprotective potential of compounds similar to 1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea in an MPTP model for Parkinson’s disease. The results indicated that these compounds significantly improved motor function and reduced neurodegeneration markers in treated animals .

Case Study 2: Antioxidative Properties

In vitro assays conducted on related benzodioxole derivatives showed a DPPH scavenging activity with IC₅₀ values around 86.3 µM, demonstrating their capability to neutralize free radicals and suggesting potential applications in oxidative stress-related conditions .

Comparative Analysis of Similar Compounds

Compound NameStructureIC₅₀ (µM)Activity Type
Compound 6Structure0.0021MAO-B Inhibition
Compound 7Structure0.029MAO-A Inhibition
Hypecoumic AcidStructure86.3Antioxidant Activity

Note: The structures are illustrative; actual structures should be obtained from reliable chemical databases.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea to achieve high purity and yield?

  • Methodological Answer : Synthesis optimization requires careful selection of coupling reagents (e.g., carbodiimides for urea bond formation) and reaction conditions (e.g., inert atmosphere, temperature control at 60–80°C). Multi-step protocols, such as sequential functionalization of the indole and benzodioxole moieties, should be employed. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using ethanol/water mixtures) is critical to isolate the compound with >95% purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound, and what analytical parameters should be prioritized?

  • Methodological Answer :

  • NMR : Prioritize 1^1H and 13^{13}C NMR to confirm the urea linkage (δ ~6.5–7.5 ppm for indole protons, δ ~4.5–5.5 ppm for benzodioxole methylene). 19^{19}F NMR (if applicable) and 2D techniques (COSY, HSQC) resolve overlapping signals .
  • LC-MS : Use high-resolution mass spectrometry (HRMS) to verify the molecular ion ([M+H]+^+) and rule out byproducts.
  • HPLC : Employ C18 columns with UV detection (λ = 254 nm) to assess purity .

Q. What in vitro screening strategies are recommended for initial evaluation of the compound’s biological activity against cancer targets?

  • Methodological Answer :

  • Kinase inhibition assays : Use fluorescence-based ADP-Glo™ assays to test activity against kinases (e.g., EGFR, VEGFR) at 1–10 µM concentrations .
  • Cell viability assays : Perform MTT or CellTiter-Glo® assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination via dose-response curves (0.1–100 µM) .

Advanced Research Questions

Q. How can researchers investigate the binding mechanisms of this compound with kinase targets using computational and experimental approaches?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the indole moiety and kinase ATP-binding pockets. Validate with mutagenesis studies (e.g., alanine scanning of key residues) .
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kon_\text{on}, koff_\text{off}) at varying concentrations (10 nM–1 µM) to calculate KD_\text{D} values .

Q. What methodologies are appropriate for resolving contradictions between computational predictions and experimental bioactivity data for this compound?

  • Methodological Answer :

  • Orthogonal validation : Cross-verify docking results with Isothermal Titration Calorimetry (ITC) to quantify binding thermodynamics (ΔH, ΔS).
  • Structural analogs : Synthesize derivatives (e.g., replacing the 2-methoxyethyl group with methyl or propyl chains) to isolate structure-activity relationships (SAR) .

Q. What strategies should be employed to assess the metabolic stability and toxicity profile of this compound in preclinical development?

  • Methodological Answer :

  • Metabolic stability : Conduct in vitro liver microsome assays (human/rat) with LC-HRMS to identify major metabolites (e.g., CYP450-mediated oxidation of benzodioxole) .
  • Toxicity screening : Use zebrafish embryos for acute toxicity (LC50_{50}) and genotoxicity assays (Ames test, Comet assay) .

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